

Application Notes and Protocols for the Quantification of Tributyl Phosphite

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Compound of Interest

Compound Name: Tributyl phosphite

Cat. No.: B1683024

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Introduction

Tributyl phosphite (TBP) is an organophosphorus compound utilized as a stabilizer in plastics, an antioxidant in food packaging, and an intermediate in the synthesis of various chemicals, including flame retardants and pharmaceuticals. Its presence as a potential extractable or leachable from materials used in drug manufacturing and storage processes necessitates robust and sensitive analytical methods for its quantification to ensure product quality and safety. This document provides detailed application notes and protocols for the determination of **tributyl phosphite** using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The primary methods for the quantification of **tributyl phosphite** and related organophosphorus compounds are GC and HPLC. Gas chromatography, particularly with phosphorus-specific detectors such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), offers high sensitivity and selectivity. High-performance liquid chromatography provides a viable alternative, especially for samples in aqueous matrices.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for analytical methods used for organophosphorus compounds, which can be considered indicative for **tributyl phosphite** analysis. Method validation for **tributyl phosphite** specifically is essential.

Parameter	GC-FID[1][2]	GC-FPD (NIOSH 5034 for Tributyl Phosphate)[3][4]	HPLC-RP[5]
Analyte	Tributyl Phosphate	Tributyl Phosphate	Tributyl Phosphite
Limit of Detection (LOD)	0.2 µg/mL[1][2]	0.01 µg per sample[3]	Not Reported
Limit of Quantitation (LOQ)	0.7 µg/mL[1][2]	Not Reported	Not Reported
Linearity Range	50 - 150 µg/mL[1]	0.06 to 15 mg/m ³ for a 100 L air sample[3]	Not Reported
Recovery	Not Reported	100.4% (from spiked filters)[4]	Not Reported
Relative Standard Deviation (RSD)	0.9% (Method Precision)[1][2]	7.6% (Overall Precision)[4]	Not Reported

Experimental Protocols

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from a validated method for the closely related compound, tributyl phosphate, and is suitable for the quantification of **tributyl phosphite** in organic solutions and extracts.[1][2]

1. Instrumentation and Columns:

- Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID).

- Column: J&W DB-Wax capillary column (30 m x 0.53 mm, 1 μ m film thickness) or equivalent polar capillary column.^[1]

2. Reagents and Standards:

- Solvents: HPLC-grade or equivalent purity hexane, acetone, and diethyl ether.
- **Tributyl Phosphite** Standard: Certified reference material of known purity.
- Stock Standard Solution (1000 μ g/mL): Accurately weigh 100 mg of **tributyl phosphite**, dissolve in and dilute to 100 mL with hexane.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).

3. Sample Preparation (Solid-Phase Extraction - adapted from EPA Method 8141B):^{[6][7]}

- For Aqueous Samples:
 - Condition a C18 SPE cartridge by washing with 5 mL of dichloromethane, followed by 5 mL of methanol, and then 5 mL of deionized water.
 - Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5-10 mL/min.
 - Wash the cartridge with 5 mL of deionized water.
 - Dry the cartridge under vacuum for 10 minutes.
 - Elute the **tributyl phosphite** from the cartridge with two 5 mL portions of acetone or diethyl ether.
 - Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
 - The sample is ready for GC-FID analysis.

4. GC-FID Operating Conditions:

- Injector Temperature: 210°C[1]
- Detector Temperature: 210°C[1]
- Oven Temperature Program: Isothermal at 210°C[1]
- Carrier Gas: Helium at a constant flow of 2.0 mL/min[1]
- Injection Volume: 3 µL[1]
- Split Ratio: 18:1[1]

5. Data Analysis:

- Construct a calibration curve by plotting the peak area of the **tributyl phosphite** standard injections against their corresponding concentrations.
- Quantify the concentration of **tributyl phosphite** in the samples by comparing their peak areas to the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a method for the separation of **tributyl phosphite** using a reverse-phase column.[5] A UV detector is proposed here as a common detector for HPLC analysis.

1. Instrumentation and Columns:

- HPLC System: Standard HPLC or UPLC system with a UV detector.
- Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm) or equivalent.[5]

2. Reagents and Standards:

- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small addition of phosphoric acid (e.g., 0.1%). For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[5] The exact ratio of MeCN to water should be optimized for best separation.

- **Tributyl Phosphite** Standard: Certified reference material of known purity.
- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **tributyl phosphite**, dissolve in and dilute to 100 mL with acetonitrile.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range.

3. Sample Preparation:

- For Liquid Samples: Dilute the sample with the mobile phase to bring the concentration of **tributyl phosphite** within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. HPLC Operating Conditions:

- Mobile Phase Flow Rate: 1.0 mL/min (to be optimized).
- Column Temperature: Ambient or controlled at 30°C.
- Injection Volume: 10-20 µL.
- UV Detection Wavelength: To be determined based on the UV absorbance spectrum of **tributyl phosphite** (typically in the range of 200-220 nm for compounds with limited chromophores).

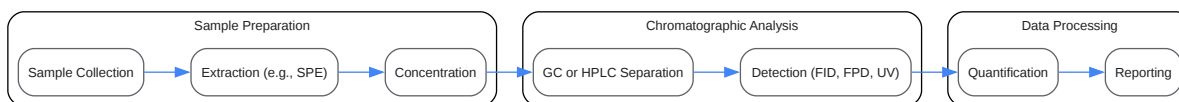
5. Data Analysis:

- Generate a calibration curve by plotting the peak area of the **tributyl phosphite** standards versus their concentrations.
- Determine the concentration of **tributyl phosphite** in the prepared samples from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **tributyl phosphite** from a sample matrix using a chromatographic method.

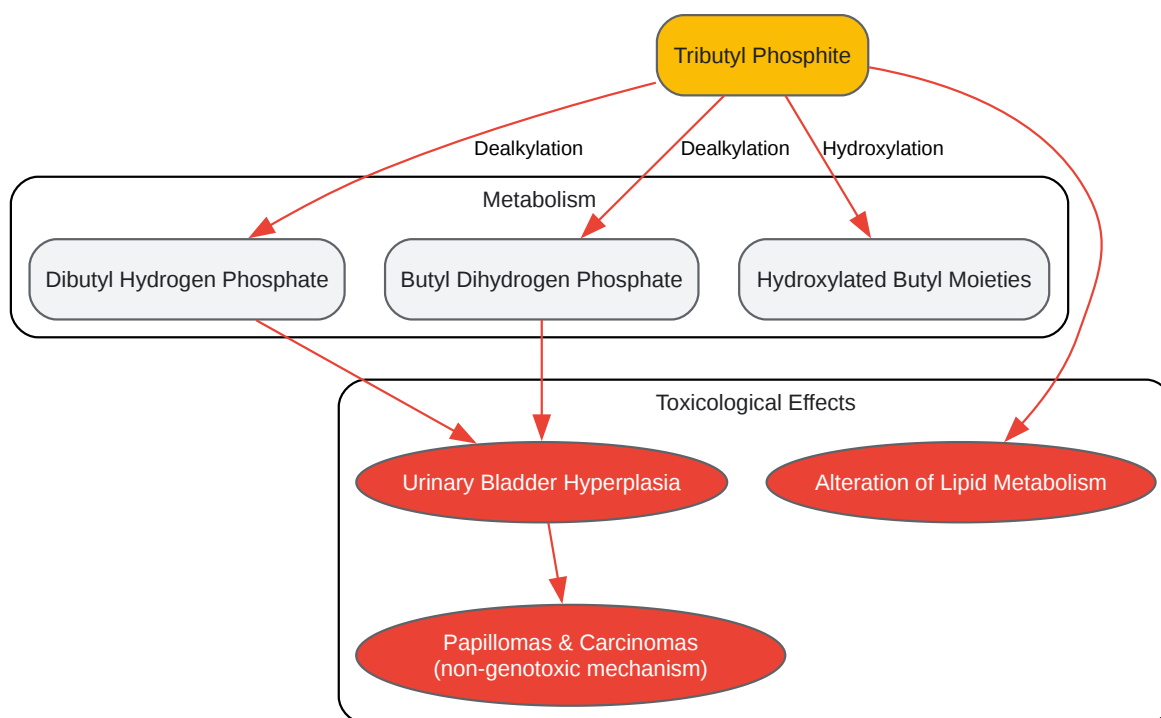


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Caption: General workflow for **tributyl phosphite** analysis.

Metabolic and Toxicological Pathway

This diagram illustrates the potential metabolic fate and toxicological effects of **tributyl phosphite**, based on data from related organophosphorus compounds.



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Caption: Potential metabolic and toxicological pathways.

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